molecular formula C15H15BrO B3333305 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene CAS No. 95741-44-9

5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene

Cat. No.: B3333305
CAS No.: 95741-44-9
M. Wt: 291.18 g/mol
InChI Key: LXPOYZVSGGMEMK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene (CAS 168196-87-0) is a high-purity bromo- and benzyloxy-substituted benzene derivative primarily utilized as a versatile synthetic intermediate and organic building block in research and development . Its molecular formula is C 15 H 15 BrO, with a molecular weight of 291.18 g/mol . The compound features a benzene ring functionalized with a bromo atom and a benzyloxy-protecting group, making it a valuable precursor in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and material science applications. Literature and patent sources indicate its specific use in multi-step synthetic routes for the development of biologically active compounds . As a handling note, this material is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use only in a chemical fume hood and to wear suitable personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . For safe storage, the compound should be kept sealed in a dry environment at 2-8°C . Please be advised: This product is designated for Research and Development Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

IUPAC Name

2-bromo-1,3-dimethyl-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPOYZVSGGMEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene typically involves the bromination of 5-(Benzyloxy)-1,3-dimethylbenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 5-(Benzyloxy)-2-substituted-1,3-dimethylbenzene derivatives.

    Oxidation: Formation of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzoic acid.

    Reduction: Formation of 5-(Benzyloxy)-1,3-dimethylbenzene.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the benzyloxy group is converted to a carboxylic acid through the formation of an intermediate aldehyde .

Comparison with Similar Compounds

Table 1: Key Properties of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene and Analogues

Compound Name Molecular Formula Molecular Weight Substituents Solubility (mmol/L) Biological Activity
This compound* C₁₅H₁₅BrO ~291.19 2-Br, 1,3-Me, 5-OBn Not reported Not studied
2-Bromo-1,3-dimethylbenzene C₈H₉Br 185.06 2-Br, 1,3-Me 0.10 Low-affinity GABAA modulation
5-Bromo-2-iodo-1,3-dimethylbenzene C₈H₈BrI 310.96 2-Br, 5-I, 1,3-Me Insoluble in water Halogen-selective reactivity
2-(Benzyloxy)-1-bromo-3-nitrobenzene C₁₃H₁₀BrNO₃ 308.13 1-Br, 2-OBn, 3-NO₂ Not reported Intermediate for nitroarene chemistry
5-Bromo-1,3-dichloro-2-methylbenzene C₇H₅BrCl₂ 239.93 5-Br, 1,3-Cl, 2-Me Hydrophobic No biological data

*Note: Properties inferred from structurally similar compounds in evidence.

  • Solubility Trends : 2-Bromo-1,3-dimethylbenzene (CAS 576-22-7) has a molar water solubility of 0.10 mmol/L, which falls below the threshold (0.46 mmol/L) associated with GABAA receptor modulation . The addition of a benzyloxy group in this compound likely increases lipophilicity, reducing aqueous solubility but enhancing organic-phase reactivity.
  • Halogen Effects : Compared to 5-Bromo-2-iodo-1,3-dimethylbenzene (CAS 689260-53-5), bromine at the 2-position offers distinct reactivity. Iodine’s lower electronegativity and stronger C–I bond dissociation energy enable selective substitution reactions (e.g., Miyaura borylation) .

Biological Activity

5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene is an organic compound with notable chemical properties that have attracted interest in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The compound features a bromine atom and a benzyloxy group attached to a dimethyl-substituted benzene ring. Its structure can be represented as follows:

C12H13BrO\text{C}_{12}\text{H}_{13}\text{BrO}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzyloxy group enhances lipophilicity, which may facilitate membrane permeability and interaction with biological systems.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens .

Antimicrobial Studies

Research has shown that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL .

Microorganism MIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Case Studies

A notable study focused on the synthesis and biological evaluation of derivatives of this compound. The derivatives were tested for their antimicrobial properties, revealing that modifications to the structure could enhance activity against specific bacterial strains .

Comparative Analysis

When comparing this compound with similar compounds, it stands out due to its unique combination of functional groups. For instance:

Compound Key Features Biological Activity
This compoundBenzyloxy group, bromineAntimicrobial, potential enzyme inhibitor
Methyl 4-hydroxybenzoateHydroxyl groupAntimicrobial, moderate anti-inflammatory
Methyl 4-(benzyloxy)benzoateBenzyloxy groupLimited antimicrobial activity

Q & A

Q. What are the standard synthetic routes for preparing 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Benzyloxy Group Introduction : Protect a hydroxyl group via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Bromination : Direct electrophilic bromination at the 2-position using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .

Methylation : Install methyl groups via Friedel-Crafts alkylation or using methyl iodide and a strong base (e.g., LDA).
Advanced techniques like microwave-assisted synthesis may enhance reaction efficiency and yield .

Q. How can researchers purify and characterize this compound?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Characterization :
  • NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 7.3–7.5 ppm for benzyl protons; δ 2.3 ppm for methyl groups).
  • X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry (e.g., bond angles and Br positioning) .
  • Mass Spectrometry : Validate molecular weight (expected [M⁺] = 320.2 g/mol).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How do substituents (benzyloxy, bromo, methyl) influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Benzyloxy Group : Acts as an electron-donating group, activating the ring for electrophilic substitution but may hinder coupling reactions due to steric bulk.
  • Bromo Substituent : Serves as a leaving group in Suzuki-Miyaura couplings; reactivity depends on the position (2-bromo vs. para/meta) .
  • Methyl Groups : Electron-donating effects stabilize intermediates but may reduce solubility in polar solvents.
    Experimental Design : Compare coupling efficiency with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under varying temperatures .

Q. What strategies mitigate competing side reactions during synthesis (e.g., over-bromination or demethylation)?

  • Methodological Answer :
  • Controlled Bromination : Use stoichiometric Br₂ or NBS with precise temperature control (−10°C to 0°C) to prevent di- or tri-bromination .
  • Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) before benzylation .
  • Reaction Monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors.
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with observed biological activity (e.g., IC₅₀ values) .
  • Solubility Modeling : Predict logP values using tools like ChemAxon to optimize pharmacokinetic properties .

Key Research Challenges

  • Stereochemical Control : The benzyloxy group’s orientation may influence regioselectivity in subsequent reactions.
  • Scale-Up Limitations : Low yields in bromination steps (40–60%) require optimization for industrial relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene
Reactant of Route 2
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5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene

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